molecular formula C15H25BO4 B13064010 Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B13064010
M. Wt: 280.17 g/mol
InChI Key: MKYLMCZISMAYLU-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate (CAS: 1391750-94-9) is a boronic ester derivative featuring a cyclohexene ring substituted with a methyl ester group at position 1 and a pinacol boronate group at position 2. Its molecular formula is C15H25BO4, with a molecular weight of 280.16 . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds, particularly in pharmaceutical and materials science applications . The pinacol boronate moiety enhances stability and reactivity, making it a preferred intermediate in complex molecule synthesis.

Properties

Molecular Formula

C15H25BO4

Molecular Weight

280.17 g/mol

IUPAC Name

methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C15H25BO4/c1-13(2)14(3,4)20-16(19-13)11-7-9-15(5,10-8-11)12(17)18-6/h7H,8-10H2,1-6H3

InChI Key

MKYLMCZISMAYLU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate typically involves the reaction of a cyclohexene derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the coupling of boronic esters with halides or pseudohalides under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield various reduced forms.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts and appropriate ligands for Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a wide range of coupled products .

Scientific Research Applications

Organic Synthesis

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is utilized as a versatile building block in organic synthesis. The presence of the boron moiety allows for:

  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules and pharmaceuticals.
Reaction TypeDescription
Suzuki-Miyaura CouplingForms carbon-carbon bonds using boron compounds.
Negishi CouplingFacilitates the formation of aryl and alkenyl compounds.

Medicinal Chemistry

In medicinal chemistry, the compound's structure may contribute to its bioactivity. Its applications include:

  • Drug Development : The compound can serve as a precursor in the synthesis of potential pharmaceutical agents targeting various diseases due to its ability to modify biological pathways.

Case Study: Anticancer Agents

Research has shown that derivatives of compounds containing boron can exhibit anticancer properties by interfering with cellular processes such as apoptosis and cell proliferation. Studies are ongoing to evaluate the efficacy of this compound in this context.

Materials Science

The compound's unique structural characteristics make it suitable for applications in materials science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
Application AreaPotential Benefits
CoatingsImproved adhesion and durability.
CompositesEnhanced strength-to-weight ratio.

Agricultural Chemistry

The boron-containing structure of the compound suggests potential applications in agricultural chemistry:

  • Pesticide Development : Research is exploring the use of such compounds as novel pesticides or fungicides due to their ability to disrupt metabolic pathways in pests.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This process forms new carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are best understood through comparison with analogous boronic esters. Below is a detailed analysis of key analogs:

Structural Analogues with Cyclohexene Backbones

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (CAS: 151075-20-6):

    • Molecular Formula : C14H23BO4; Molecular Weight : 266.14 .
    • Difference : Lacks the 1-methyl substituent on the cyclohexene ring, resulting in reduced steric bulk.
    • Applications : Used in the synthesis of kinase inhibitors and other bioactive molecules due to its planar cyclohexene ring .
  • Ethyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexane-1-carboxylate (CAS: 2365173-46-0):

    • Molecular Formula : C16H27BO4; Molecular Weight : 294.19 .
    • Difference : Incorporates a methylene bridge between the boronate and cyclohexane ring, altering conjugation and reactivity.
    • Applications : Explored in stereoselective photocycloadditions for natural product synthesis .

Derivatives with Heterocyclic or Aromatic Substituents

  • Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate (CAS: 1396007-85-4): Molecular Formula: C17H23BO4; Molecular Weight: 302.17 . Applications: Key intermediate in the synthesis of rigid, bioactive scaffolds for drug discovery.
  • Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate (CAS: 2365173-42-6):

    • Molecular Formula : C13H21BO4; Molecular Weight : 252.12 .
    • Difference : Features a cyclobutane core with a methylene-linked boronate, offering unique strain-driven reactivity.

Functional Group Variations

  • Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 1257213-52-7):
    • Similarity Score : 0.60 (compared to target compound) .
    • Difference : Substitutes the cyclohexene moiety with a phenyl-acetate group, reducing steric hindrance.
    • Applications : Used in polymer chemistry for functionalizing aromatic backbones.

Data Table: Key Properties of Selected Analogues

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Feature Reactivity in Suzuki Coupling Hazard Profile
Target Compound (1391750-94-9) C15H25BO4 280.16 1-Methylcyclohexene + pinacol boronate High (steric shielding slows coupling) H302, H312, H332
Methyl 4-(pinacol boronate)cyclohexene (151075-20-6) C14H23BO4 266.14 Planar cyclohexene ring Moderate (faster coupling due to less steric bulk) H315, H319, H335
Ethyl 4-(boronate methylene)cyclohexane (2365173-46-0) C16H27BO4 294.19 Methylene-bridged cyclohexane Low (conjugation disruption) No data
Methyl cyclopropane-boronate (1396007-85-4) C17H23BO4 302.17 Cyclopropane-phenyl fusion Moderate (rigid geometry limits substrate scope) H302

Biological Activity

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate (CAS No. 151075-20-6) is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H23B O4
Molecular Weight278.14 g/mol
IUPAC NameMethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate
CAS Number151075-20-6
PubChem CID66980107

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the dioxaborolane moiety and subsequent coupling reactions. For instance, one common synthetic route includes the reaction of cyclohexene derivatives with boronate esters under palladium-catalyzed conditions .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives of similar structures exhibit significant growth inhibition against various cancer cell lines. For example:

  • Cell Line Studies : In a study assessing thalidomide analogs (which share structural similarities), certain compounds showed potent growth inhibition in tumorigenic murine liver cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM . This suggests that methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate may exhibit selective toxicity towards cancer cells.

The mechanism by which this compound exerts its biological effects remains an area of active research. Preliminary findings suggest that it may interfere with key signaling pathways involved in cell proliferation and survival. For instance:

  • Phosphoprotein Analysis : Changes in the levels and localization of specific phosphoproteins associated with cell motility and growth were observed in treated cells . This indicates a possible mechanism involving modulation of signaling cascades critical for cancer cell behavior.

Case Studies

Several case studies have been conducted to explore the biological activity of related compounds:

  • Thalidomide Derivatives : A study on thalidomide derivatives demonstrated their ability to inhibit cancer cell motility and promote apoptosis in liver cancer models .
  • Antimicrobial Activity : Compounds structurally related to dioxaborolanes have shown antimicrobial properties against various pathogens. For example, certain derivatives exhibited IC50 values in the low micromolar range against Staphylococcus aureus and Candida albicans .

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